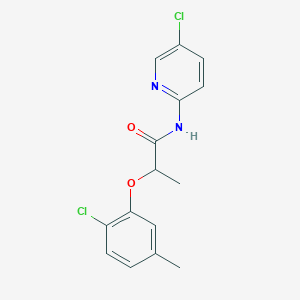

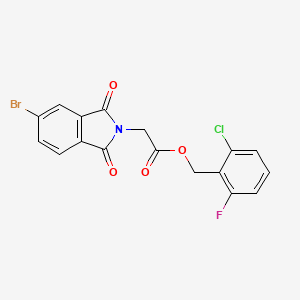

2-anilino-1-methyl-4(1H)-quinazolinone

Description

Synthesis Analysis

The synthesis of 2-anilino-1-methyl-4(1H)-quinazolinone derivatives can involve various synthetic routes. One common approach is through the condensation of anthranilic acid, carboxylic acid, and aniline in the presence of ionic liquids or metal catalysts under solvent-free conditions. For instance, an improved one-step synthesis utilizing o-anthranilic acids as starting materials has been described for the preparation of 2-chloromethyl-4(3H)-quinazolinones, which are key intermediates for further derivatization into 4-anilinoquinazoline scaffolds showing anticancer activity (Li et al., 2010). Another environmentally benign synthesis involves iron-catalyzed cross-dehydrogenative coupling of secondary/tertiary anilines with quinazolinones to generate quinoline-spiroquinazolinones (Ding et al., 2021).

Molecular Structure Analysis

The molecular structure of 2-anilino-1-methyl-4(1H)-quinazolinone derivatives has been elucidated using various spectroscopic methods such as NMR, IR, and mass spectrometry. These studies provide insights into the compound's aromatic system and substituent effects, which are crucial for understanding its chemical behavior and biological activity. For example, the structure-activity relationship (SAR) analysis of quinazolinone derivatives as cyclin-dependent kinase inhibitors highlighted the importance of specific substituents for potent activity (McIntyre et al., 2010).

Chemical Reactions and Properties

2-Anilino-1-methyl-4(1H)-quinazolinone undergoes various chemical reactions, including cyclocondensation, ring-opening, and oxidative coupling, which are pivotal for the synthesis of a wide array of quinazolinone derivatives. These reactions often involve the use of catalysts such as palladium or cerium salts and can proceed under mild conditions, offering a straightforward route to diverse quinazolinones with potential pharmacological activities (Ji et al., 2014).

properties

IUPAC Name |

2-anilino-1-methylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-18-13-10-6-5-9-12(13)14(19)17-15(18)16-11-7-3-2-4-8-11/h2-10H,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFHDGBGOCSOHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)N=C1NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-2-(phenylamino)quinazolin-4(1H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-chlorobenzyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4535727.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4535749.png)

![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B4535766.png)

![3-[4-(2,4-dichloro-6-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4535773.png)

![1-(3,4-dichlorobenzyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4535776.png)

![1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-2-methylindoline](/img/structure/B4535789.png)

![2-(4-fluorophenoxy)-N-[3-(1-pyrrolidinyl)propyl]propanamide](/img/structure/B4535795.png)

![1-(2-chloro-6-fluorophenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]methanesulfonamide](/img/structure/B4535827.png)